2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid
Overview
Description
“2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid” is a laboratory chemical with the molecular formula C14H16BNO4S and a molecular weight of 305.16 . It is used in the synthesis of various chemical compounds .
Molecular Structure Analysis
The molecular structure of “2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid” consists of a benzylsulfamoyl group attached to the 2-position of a 5-methylphenylboronic acid . The InChI code for this compound is 1S/C14H16BNO4S/c1-11-7-8-14 (13 (9-11)15 (17)18)21 (19,20)16-10-12-5-3-2-4-6-12/h2-9,16-18H,10H2,1H3 .
Physical And Chemical Properties Analysis
“2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid” is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .
Scientific Research Applications
Synthesis and Organic Chemistry
2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid is related to phenylboronic acids and benzoxaboroles, which are significant in the field of organic synthesis and medicinal chemistry. The literature emphasizes the relevance of compounds like 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The synthesis methods, however, face challenges due to the high costs and environmental concerns associated with the use of toxic phenylboronic acid. Research efforts focus on developing more practical and environmentally friendly synthesis methods for these intermediates (Qiu et al., 2009).
Biological Activity and Therapeutic Uses
Benzoxaboroles, derivatives of phenylboronic acids, exhibit a wide range of biological activities and therapeutic applications. These compounds have been increasingly investigated due to their exceptional properties, including their role as building blocks in organic synthesis and their biological activity. Some benzoxaboroles are under clinical trials for their potential therapeutic benefits. Their ability to bind hydroxyl compounds positions them as potential molecular receptors for sugars and glycoconjugates, highlighting their significance in medicinal chemistry and drug development (Adamczyk-Woźniak et al., 2009).
Drug Delivery Systems
Phenylboronic acid derivatives, including 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid, are integral in the development of drug delivery systems. Research in this area explores the development of pH- and sugar-sensitive layer-by-layer (LbL) films and microcapsules, which have potential applications in delivering peptide and protein drugs to specific parts of the body, such as the gastrointestinal tract, tumor cells, inflamed tissues, and for the intracellular delivery of DNA. These delivery systems are responsive to environmental changes, such as pH shifts, enabling targeted and controlled release of drugs. The construction of glucose-sensitive LbL films and microcapsules, utilizing components like glucose oxidase, lectin, and phenylboronic acid, is particularly notable for potential applications in diabetes management, exemplifying the role of 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid in the development of advanced therapeutic technologies (Sato et al., 2011).
Patent and Drug Development Perspectives
The versatile boron-heterocyclic scaffold of benzoxaboroles, including structures related to 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid, has opened a broad spectrum of applications in medicinal chemistry. Over the last decade, the use of the benzoxaborole moiety in drug design has led to the discovery of new classes of anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory agents. The electron-deficient nature of the boron atom in these compounds contributes to their unique mechanism of action, making them a subject of interest in pharmaceutical research and development. The review of patent literature highlights the importance of these compounds in the current pharmaceutical landscape, with two benzoxaborole derivatives already in clinical use and several others undergoing clinical trials (Nocentini et al., 2018).
Safety And Hazards
This compound is classified as having acute oral toxicity (Category 4, H302) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is harmful if swallowed and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and evacuating personnel to safe areas .
Future Directions
properties
IUPAC Name |
[2-(benzylsulfamoyl)-5-methylphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BNO4S/c1-11-7-8-14(13(9-11)15(17)18)21(19,20)16-10-12-5-3-2-4-6-12/h2-9,16-18H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRKXIUUPXKKLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)S(=O)(=O)NCC2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674618 | |
Record name | [2-(Benzylsulfamoyl)-5-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid | |
CAS RN |
1072946-63-4 | |
Record name | B-[5-Methyl-2-[[(phenylmethyl)amino]sulfonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(Benzylsulfamoyl)-5-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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